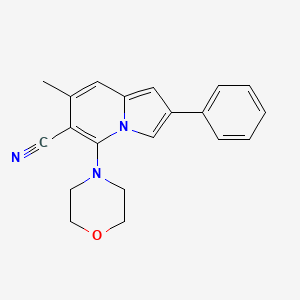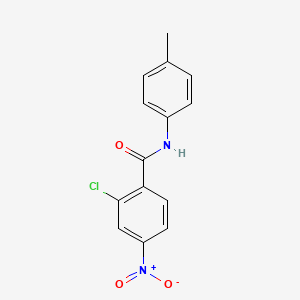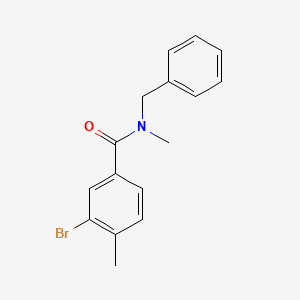![molecular formula C20H24N4O4 B5594391 1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5594391.png)
1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione" involves multiple steps, often starting from simpler diazaspiro and imidazolidinedione precursors. Pardali et al. (2021) developed a simple, fast, and cost-effective three-step synthesis pathway for a closely related compound, highlighting the synthesis efficiency of such complex molecules with high yields and no need for further purification, offering a pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of related spirocyclic compounds has been extensively studied using X-ray diffraction and other analytical techniques. Manjunath et al. (2011) investigated the crystal and molecular structure of a benzyl-azaspiro compound, revealing its crystallization in the triclinic class and the presence of inter- and intramolecular hydrogen bonds that contribute to its stability (Manjunath et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro[4.5]decane derivatives have been explored to modify and enhance their properties. For instance, Srinivas et al. (2008) synthesized a series of compounds through condensation reactions followed by treatment with thiomalic acid, showcasing the chemical versatility and potential for generating diverse derivatives with varied biological activities (Srinivas et al., 2008).
科学的研究の応用
Tachykinin NK2 Receptor Antagonism
1-[2-(2-Benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione has shown potential as a tachykinin NK2 receptor antagonist. This compound demonstrated potent NK2 receptor antagonism in guinea pig trachea and showed a 1000-fold selectivity for NK2 receptors over NK1. It was effective against NK2 receptor agonist-induced bronchoconstriction in guinea pigs, both intravenously and orally (Smith et al., 1995).
Antihypertensive Activity
This compound has also been explored for its antihypertensive properties. Studies have identified certain derivatives with activity in spontaneously hypertensive rats. These studies emphasize the importance of substituent modification in enhancing biological activity and highlight the potential of these compounds in treating hypertension (Caroon et al., 1981).
Corrosion Inhibition
Research has also been conducted on imidazolidine derivatives, including this compound, for their application in corrosion inhibition. These compounds have shown promising results in inhibiting the corrosion of steel in acidic environments. The effectiveness of these inhibitors is attributed to their strong interaction with the metal surface, thereby reducing the rate of corrosion (Wazzan et al., 2018).
Molecular Structure Analysis
Structural analysis of similar imidazolidine derivatives has been carried out to understand their geometric and bonding characteristics. This information is crucial for designing compounds with desired biological or chemical properties (Staško et al., 2002).
Pharmaceutical Applications
Several studies have synthesized new derivatives of imidazolidine and evaluated them for various pharmaceutical applications, including as serotonin receptor antagonists and adrenergic receptor blockers. This research underscores the compound's significance in developing new therapeutic agents (Czopek et al., 2016).
特性
IUPAC Name |
1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c25-16-12-23(19(28)21-16)13-18(27)22-8-6-20(7-9-22)10-17(26)24(14-20)11-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,21,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPVNETUHDHMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC3=CC=CC=C3)C(=O)CN4CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)
![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)
![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)

![2-methyl-4-(3-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5594356.png)
![4-(2-fluoro-5-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5594370.png)
![1-(3,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594378.png)
![8-[(3'-methoxy-3-biphenylyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5594384.png)
![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)
![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)